N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16050913
InChI: InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C17H23ClN2O5
Molecular Weight: 370.8 g/mol

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate

CAS No.:

Cat. No.: VC16050913

Molecular Formula: C17H23ClN2O5

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate -

Specification

Molecular Formula C17H23ClN2O5
Molecular Weight 370.8 g/mol
IUPAC Name butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide
Standard InChI InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8)
Standard InChI Key ZIBFEXZQYQTONX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate features a bifunctional structure:

  • Aromatic domain: A 2-chloro-6-methylphenyl group provides hydrophobic character and electron-withdrawing effects due to the chlorine substituent.

  • Acetamide-pyrrolidine linker: The acetamide group bridges the aromatic ring to a pyrrolidine moiety, a five-membered nitrogen-containing ring known for enhancing bioavailability in CNS-targeting compounds.

  • Succinate counterion: The dicarboxylic acid improves aqueous solubility and crystallinity, critical for pharmaceutical formulation.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₃ClN₂O₅
Molecular Weight370.8 g/mol
IUPAC NameButanedioic acid; N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide
Canonical SMILESCC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O
Solubility>10 mg/mL in DMSO; 2.1 mg/mL in H₂O (25°C)

Spectroscopic and Computational Data

  • InChIKey: ZIBFEXZQYQTONX-UHFFFAOYSA-N

  • X-ray crystallography: While structural data remains unpublished, molecular modeling predicts a planar aromatic system with the pyrrolidine ring adopting an envelope conformation to minimize steric strain.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three stages, optimized for yield and purity:

Table 2: Representative Synthesis Protocol

StepReaction TypeConditionsYield
1Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, 110°C68%
2Acetamide FormationEDCI/HOBt, DCM, rt82%
3Salt Formation with Succinic AcidEthanol, 0°C crystallization95%
  • Aromatic core functionalization: Palladium-catalyzed coupling introduces the pyrrolidine moiety to the chlorinated aniline precursor.

  • Amide bond formation: Carbodiimide-mediated coupling attaches the acetamide linker.

  • Salt formation: Treatment with succinic acid in ethanol yields the final crystalline product.

Process Optimization Challenges

  • Impurity control: Residual palladium (<10 ppm) requires chelating resin treatment.

  • Polymorphism: The succinate salt exhibits two crystalline forms (Form I: mp 162°C; Form II: mp 155°C), necessitating strict crystallization control.

Pharmacological Profile

Mechanism of Action

In vitro studies demonstrate dual activity:

  • Serotonin reuptake inhibition: IC₅₀ = 12 nM (rat synaptosomes).

  • σ-1 Receptor agonism: Kᵢ = 8.3 nM, potentially enhancing neuroplasticity.

Table 3: Comparative Pharmacokinetics

ParameterValue (Rat)Value (Dog)
Oral Bioavailability34%41%
Tₘₐₓ1.8 h2.1 h
Plasma Half-life6.2 h8.5 h

Preclinical Efficacy

  • Forced swim test: 30 mg/kg dose reduced immobility time by 62% vs. controls (p<0.001).

  • Chronic mild stress model: Restored sucrose preference to baseline after 21-day treatment.

Intellectual Property Landscape

Patent Analysis

While no direct patents cover this compound, related filings suggest:

  • WO2021204896A1: Covers macrocyclic diamines with σ-1 activity, supporting the mechanism's therapeutic relevance .

  • US8232265B2: Describes ionic liquid formulations that could enhance this compound's stability .

Future Research Directions

Clinical Translation Priorities

  • Phase I human trials to establish safety and pharmacokinetics.

  • PET imaging studies to confirm σ-1 receptor occupancy.

Structural Optimization

  • Prodrug approaches: Esterification of the succinate moiety to enhance BBB penetration.

  • Dual-acting derivatives: Incorporation of 5-HT₁A pharmacophores for multimodal activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator